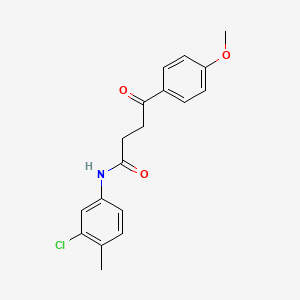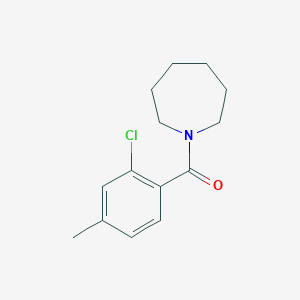
1-(2-chloro-4-methylbenzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-methylbenzoyl)azepane, also known as CMA, is a chemical compound that belongs to the class of benzoylazepanes. It has gained significant attention from scientists due to its potential applications in medicinal chemistry and drug discovery. In
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4-methylbenzoyl)azepane involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting the formation of microtubules, 1-(2-chloro-4-methylbenzoyl)azepane prevents cancer cells from dividing and proliferating. This mechanism of action is similar to that of other anticancer drugs, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
1-(2-chloro-4-methylbenzoyl)azepane has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, 1-(2-chloro-4-methylbenzoyl)azepane has been found to enhance the immune response against cancer cells, making it a potential immunotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-chloro-4-methylbenzoyl)azepane in lab experiments is its potent antitumor activity. It can be used as a positive control in cell viability assays and animal models of cancer. However, 1-(2-chloro-4-methylbenzoyl)azepane is also highly toxic to normal cells, which limits its therapeutic potential. Moreover, the synthesis of 1-(2-chloro-4-methylbenzoyl)azepane is complex and requires specialized equipment, which may pose a challenge for researchers.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-chloro-4-methylbenzoyl)azepane. One potential direction is to modify the structure of 1-(2-chloro-4-methylbenzoyl)azepane to improve its selectivity and reduce its toxicity to normal cells. Another direction is to investigate the synergistic effects of 1-(2-chloro-4-methylbenzoyl)azepane with other anticancer drugs, such as immune checkpoint inhibitors and tyrosine kinase inhibitors. Moreover, the potential of 1-(2-chloro-4-methylbenzoyl)azepane as an immunotherapeutic agent should be further explored, as it may provide a new approach to cancer treatment.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4-methylbenzoyl)azepane involves the reaction of 2-chloro-4-methylbenzoyl chloride with azepane in the presence of a base. This reaction leads to the formation of 1-(2-chloro-4-methylbenzoyl)azepane as a white solid with a melting point of 92-94°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-methylbenzoyl)azepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(2-chloro-4-methylbenzoyl)azepane has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
azepan-1-yl-(2-chloro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-6-7-12(13(15)10-11)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKSQHNMPQXVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6634074 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5860145.png)

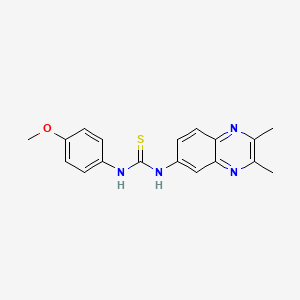
![2-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5860162.png)
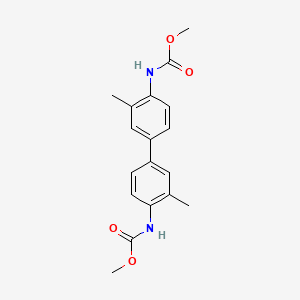
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860172.png)
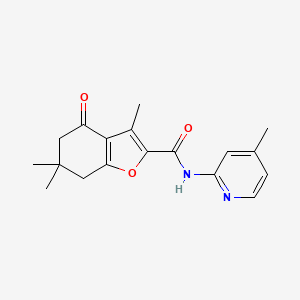
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)
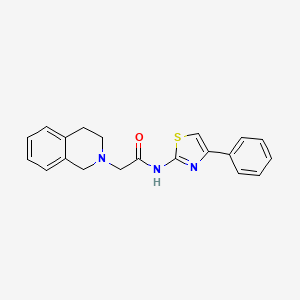
![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)
